Kasuagamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan . It is primarily known for its ability to inhibit the growth of fungi and bacteria, making it a valuable agent in both agriculture and medicine . Kasugamycin is particularly effective against the rice blast fungus, Pyricularia oryzae, and has been widely used to protect rice crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kasugamycin can be synthesized through a series of chemical reactions involving the formation of its unique aminoglycoside structure. The synthesis typically begins with the preparation of kasugamine, an unusual amino sugar, followed by the attachment of glycine imine and D-chiro-inositol . The process involves multiple steps, including glycosylation, amination, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of kasugamycin involves fermentation using Streptomyces kasugaensis strains. The fermentation process is optimized to maximize the yield of kasugamycin, followed by extraction and purification steps to obtain the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of kasugamycin .
Analyse Des Réactions Chimiques
Types of Reactions: Kasugamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Kasugamycin can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include modified kasugamycin derivatives with altered biological activities .
Applications De Recherche Scientifique
Kasugamycin has a wide range of scientific research applications:
Mécanisme D'action
Kasugamycin exerts its effects by inhibiting protein synthesis at the translation initiation step. It binds to the 30S subunit of the ribosome, interfering with the binding of initiator transfer RNA (tRNA) to the mRNA . This inhibition prevents the formation of the initiation complex, thereby blocking protein synthesis and inhibiting bacterial growth . Kasugamycin also induces the formation of unusual 61S ribosomes, which selectively translate leaderless mRNA .
Comparaison Avec Des Composés Similaires
Kasugamycin is unique among aminoglycoside antibiotics due to its specific structure and mode of action. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis but through a different mechanism involving the 30S ribosomal subunit.
Kanamycin: Similar to kasugamycin, kanamycin inhibits protein synthesis but has a broader spectrum of activity.
Kasugamycin’s uniqueness lies in its selective inhibition of translation initiation and its ability to form 61S ribosomes, which is not observed with other aminoglycosides .
Propriétés
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.